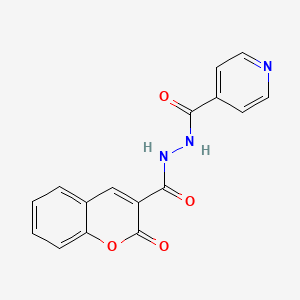
N'-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide is a compound that belongs to the class of coumarin derivatives. Coumarins are well-known for their strong fluorescence properties, making them useful in various scientific applications. This particular compound has been studied for its potential use as a fluorescent chemosensor, particularly for detecting copper ions in water samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. This reaction produces the hydrazide derivative, which can then be further reacted with pyridine-4-carboxylic acid to form the final product . The reaction conditions often involve the use of solvents like ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
N’-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and hydrazide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions typically require controlled conditions, such as specific temperatures and pH levels, to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different coumarin derivatives, while substitution reactions can produce various substituted hydrazides.
Scientific Research Applications
N’-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a fluorescent chemosensor for detecting metal ions, particularly copper ions, in water samples.
Medicine: Investigated for its potential use in medical diagnostics and imaging.
Industry: Utilized in the development of sensors and other analytical tools.
Mechanism of Action
The mechanism by which N’-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide exerts its effects involves intramolecular charge transfer (ICT). The compound’s fluorescence properties are modulated by the presence of metal ions, such as copper, which can bind to the compound and alter its electronic structure . This binding typically occurs at the carbonyl oxygen and amide nitrogen, leading to a change in fluorescence intensity.
Comparison with Similar Compounds
Similar Compounds
N’-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide: Another coumarin derivative with similar fluorescence properties.
N’-benzoyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazide: A related compound used as a fluorescent chemosensor.
Uniqueness
N’-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide is unique due to its high selectivity and sensitivity for copper ions. Its ability to act as a “turn-off” fluorescent sensor makes it particularly valuable for detecting low concentrations of copper in water samples .
Properties
Molecular Formula |
C16H11N3O4 |
|---|---|
Molecular Weight |
309.28 g/mol |
IUPAC Name |
N'-(2-oxochromene-3-carbonyl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C16H11N3O4/c20-14(10-5-7-17-8-6-10)18-19-15(21)12-9-11-3-1-2-4-13(11)23-16(12)22/h1-9H,(H,18,20)(H,19,21) |
InChI Key |
NYXBWHGAFXNOTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoate](/img/structure/B11703581.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B11703589.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide](/img/structure/B11703592.png)
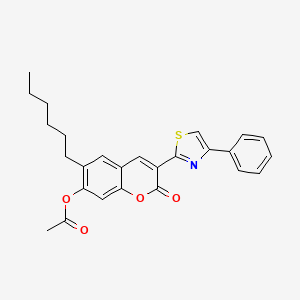
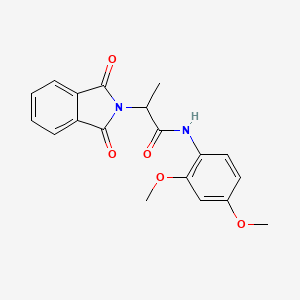
![N-(4-Bromophenyl)-1-{N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11703609.png)
![(2E)-3-(2-fluorophenyl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11703621.png)
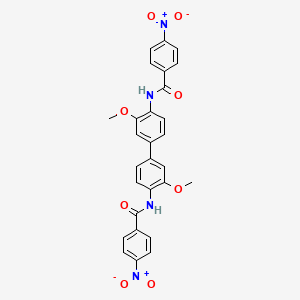
![2-(4-{4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)but-2-yn-1-yl]piperazin-1-yl}but-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11703626.png)
![(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11703630.png)
![2,4-Diethyl 5-[2-(4-methoxyphenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11703636.png)
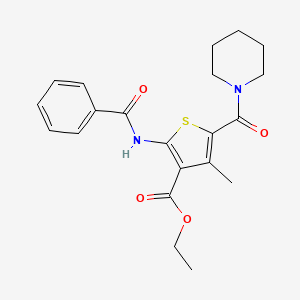
![(2E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11703670.png)
![2-hydroxy-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11703675.png)
